Cas no 1379380-74-1 (2-(2-amino-3-hydroxypropyl)phenol)

2-(2-アミノ-3-ヒドロキシプロピル)フェノールは、フェノール骨格にアミノ基とヒドロキシル基を有する有機化合物です。この化合物は、高い反応性を示し、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、アミノ基とヒドロキシル基の存在により、多様な化学修飾が可能で、生体適合性材料や薬剤の開発に有用です。また、優れた溶解性と安定性を兼ね備えており、実験室から工業スケールまでの幅広い応用が期待されます。その構造的特徴から、高分子合成や触媒設計などの分野でも注目されています。

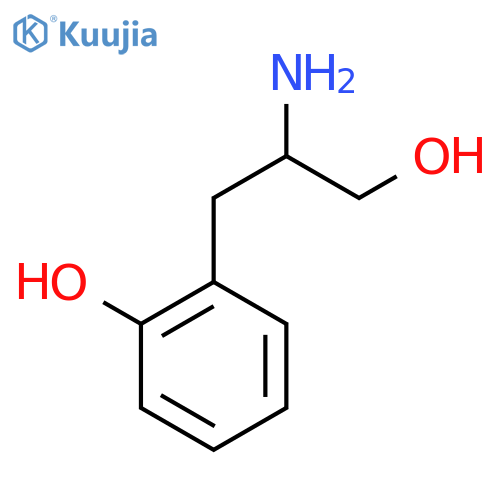

1379380-74-1 structure

商品名:2-(2-amino-3-hydroxypropyl)phenol

2-(2-amino-3-hydroxypropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-3-hydroxypropyl)phenol

- EN300-1805579

- 1379380-74-1

- SCHEMBL16145040

-

- インチ: 1S/C9H13NO2/c10-8(6-11)5-7-3-1-2-4-9(7)12/h1-4,8,11-12H,5-6,10H2

- InChIKey: SSHSSKBZTWNQDX-UHFFFAOYSA-N

- ほほえんだ: OCC(CC1C=CC=CC=1O)N

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-(2-amino-3-hydroxypropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805579-0.1g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-0.25g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-2.5g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-5.0g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1805579-1g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 1g |

$1214.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-0.5g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-0.05g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-5g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-10g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1805579-1.0g |

2-(2-amino-3-hydroxypropyl)phenol |

1379380-74-1 | 1g |

$1214.0 | 2023-06-02 |

2-(2-amino-3-hydroxypropyl)phenol 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

4. Water

1379380-74-1 (2-(2-amino-3-hydroxypropyl)phenol) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量